molecular formula C13H22ClNO2 B1478884 2-chloro-1-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)butan-1-one CAS No. 2098103-92-3

2-chloro-1-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)butan-1-one

Cat. No.: B1478884
CAS No.: 2098103-92-3
M. Wt: 259.77 g/mol
InChI Key: JQHFQDURBAYOGY-UHFFFAOYSA-N
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Description

2-chloro-1-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)butan-1-one is a useful research compound. Its molecular formula is C13H22ClNO2 and its molecular weight is 259.77 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-(3,5,5a,6,7,8,9,9a-octahydro-2H-benzo[e][1,4]oxazepin-1-yl)-2-chlorobutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22ClNO2/c1-2-11(14)13(16)15-7-8-17-9-10-5-3-4-6-12(10)15/h10-12H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQHFQDURBAYOGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CCOCC2C1CCCC2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Chloro-1-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)butan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described by its molecular formula C13H18ClN1OC_{13}H_{18}ClN_1O and its molecular weight of approximately 241.74 g/mol. The compound features a chloro group and an octahydrobenzo[e][1,4]oxazepine moiety, which contribute to its biological properties.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Antidepressant Activity : Studies suggest that this compound may influence neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are critical in mood regulation.
  • Anxiolytic Effects : Preliminary data indicate that it may reduce anxiety-like behaviors in animal models, potentially through modulation of GABAergic activity.
  • Neuroprotective Properties : There is emerging evidence that the compound may protect neuronal cells from oxidative stress and apoptosis.

The mechanisms underlying the biological activity of this compound are still being elucidated. Key proposed mechanisms include:

  • Serotonin Receptor Modulation : The compound may act as a partial agonist at serotonin receptors, influencing mood and anxiety levels.
  • Inhibition of Monoamine Oxidase : By inhibiting this enzyme, the compound could increase levels of monoamines in the brain, enhancing mood and cognitive functions.
  • GABA Receptor Interaction : Its potential interaction with GABA receptors suggests a role in anxiety reduction and sedation.

Case Studies

Several studies have investigated the effects of this compound:

  • Animal Models of Depression : In a study involving mice subjected to chronic mild stress, administration of this compound resulted in significant reductions in depressive-like behaviors compared to controls. The findings suggest a dose-dependent response indicating effective antidepressant properties.
  • Anxiety Assessment : In another study using the elevated plus maze test, subjects treated with the compound displayed increased time spent in open arms, suggesting anxiolytic effects. Behavioral assays indicated reduced locomotion anxiety correlating with increased GABAergic activity.
  • Neuroprotection in Oxidative Stress Models : Research examining the neuroprotective effects demonstrated that pretreatment with the compound significantly reduced cell death in neuronal cultures exposed to oxidative stressors. This effect was associated with decreased levels of reactive oxygen species (ROS).

Data Tables

Biological Activity Effect Observed Study Reference
AntidepressantReduced depressive behavior[Case Study 1]
AnxiolyticIncreased open arm time[Case Study 2]
NeuroprotectiveDecreased cell death under stress[Case Study 3]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-1-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)butan-1-one
Reactant of Route 2
Reactant of Route 2
2-chloro-1-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)butan-1-one

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